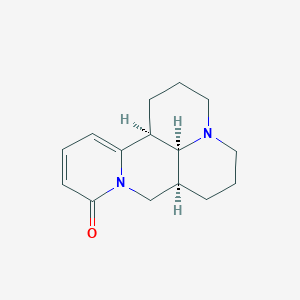

Sophoramine

Description

Properties

IUPAC Name |

(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218926 | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6882-66-2 | |

| Record name | (-)-Sophoramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sophoramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid naturally occurring in plants of the Sophora genus, such as Sophora alopecuroides and Sophora flavescens.[1][2] These plants have a long history of use in traditional medicine, and their constituent alkaloids, including sophoramine, are the subject of ongoing scientific investigation for their diverse pharmacological activities. This guide provides a comprehensive overview of the physical and chemical properties of sophoramine, along with relevant experimental protocols and an exploration of its role in biological signaling pathways, to support further research and development efforts.

Physicochemical Properties

The fundamental physical and chemical characteristics of sophoramine are summarized below. This data is essential for its extraction, purification, formulation, and analysis.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1S,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-2,4-dien-6-one | [3] |

| CAS Number | 6882-66-2 | [3] |

| Molecular Formula | C₁₅H₂₀N₂O | [3] |

| Molecular Weight | 244.33 g/mol | |

| Appearance | Not explicitly stated, likely a crystalline solid | |

| Melting Point | 164-165 °C | |

| Boiling Point | 455.6 ± 34.0 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol (B145695), and chloroform. | |

| pKa | 9.67 ± 0.20 (Predicted) |

Spectroscopic Data

1.2.1. Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and fragmentation pattern of sophoramine.

| m/z Value | Interpretation | Reference(s) |

| 245.1655 [M+H]⁺ | Protonated molecule | |

| 244 | Molecular ion (M⁺) |

Further fragmentation analysis would be required to detail the complete fragmentation pattern.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Specific chemical shift data for sophoramine is not consistently reported across publicly available literature. The data presented here should be considered as a general guide, and experimental verification is recommended.

-

¹H NMR: Proton NMR data would reveal the number of different types of protons and their neighboring environments.

-

¹³C NMR: Carbon NMR data would indicate the number of unique carbon atoms and their chemical environments.

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for sophoramine are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | C-H (alkene) | Stretching |

| ~3000-2850 | C-H (alkane) | Stretching |

| ~1670-1640 | C=O (amide) | Stretching |

| ~1630 | C=C (alkene) | Stretching |

| ~1250-1000 | C-N | Stretching |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental protocols relevant to the study of sophoramine.

Extraction and Isolation of Alkaloids from Sophora alopecuroides**

This protocol describes a general method for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which sophoramine can be further purified.

Methodology:

-

Alkalinization and Initial Extraction:

-

Coarsely powdered plant material (e.g., seeds) is soaked in a 5% NaOH solution overnight.

-

The alkaline solution is discarded, and the plant residue is then extracted with a 5% sulfuric acid solution.

-

-

Ion Exchange Chromatography:

-

The acidic extract is passed through a cation exchange resin column to bind the alkaloids.

-

The column is then eluted with 95% ethanol containing 3% ammonia (B1221849) to release the alkaloids.

-

-

Purification:

-

The eluent is collected, and the ethanol is recovered under reduced pressure.

-

The resulting crude alkaloid mixture is further purified by adsorption onto activated carbon.

-

The total alkaloids are then subjected to neutral alumina (B75360) column chromatography, with a gradient elution using a petroleum ether-acetone solvent system.

-

-

Isolation and Identification:

-

Fractions are collected and combined based on their thin-layer chromatography (TLC) profiles.

-

Individual compounds, including sophoramine, are obtained by recrystallization and identified by spectroscopic methods (MS, NMR).

-

Below is a visual representation of the experimental workflow for alkaloid extraction and isolation.

Pancreatic Lipase (B570770) Inhibition Assay

Sophoramine has been identified as a potential lipase inhibitor. The following is a common in vitro assay to determine the inhibitory activity of compounds against pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.

Methodology:

-

Preparation of Reagents:

-

Lipase solution: Porcine pancreatic lipase is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Substrate solution: p-Nitrophenyl palmitate (pNPP) is dissolved in isopropanol. This stock solution is then emulsified in a buffer containing a stabilizing agent like gum arabic or Triton X-100.

-

Inhibitor solution: Sophoramine is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the sophoramine solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

-

The reaction is initiated by adding the pNPP substrate solution to each well.

-

The plate is incubated at 37 °C for a set time (e.g., 30 minutes).

-

The absorbance is measured at 405 nm using a microplate reader. The release of p-nitrophenol from the hydrolysis of pNPP results in a yellow color, and the intensity is proportional to the enzyme activity.

-

-

Data Analysis:

-

The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

The workflow for the lipase inhibition assay is illustrated below.

Biological Activity and Signaling Pathways

Sophoramine exhibits a range of biological activities, with a notable influence on lipid metabolism. Understanding the molecular mechanisms and signaling pathways involved is crucial for its therapeutic development.

Role in Lipid Metabolism

Sophoramine has been shown to modulate pathways associated with lipid metabolism and energy expenditure. Its potential as a lipase inhibitor suggests it may reduce the absorption of dietary fats. Furthermore, related compounds from Sophora species have been found to influence key metabolic signaling pathways.

Signaling Pathways

The PI3K/Akt/mTOR and AMPK signaling pathways are central regulators of cellular metabolism, including lipid synthesis and breakdown. While direct studies on sophoramine's interaction with these pathways in the context of lipid metabolism are emerging, evidence from related alkaloids suggests a potential modulatory role.

-

AMP-activated protein kinase (AMPK) Pathway: AMPK is a key energy sensor in cells. When activated by low cellular energy levels, it promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes like fatty acid synthesis.

-

PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. It also plays a role in lipogenesis. Activation of this pathway can promote the synthesis of lipids.

The diagram below illustrates a potential mechanism by which sophoramine may influence lipid metabolism through the modulation of the AMPK and PI3K/Akt/mTOR pathways.

Conclusion

Sophoramine is a promising natural product with well-defined physicochemical properties and significant biological potential, particularly in the modulation of lipid metabolism. This technical guide provides a foundational understanding of its characteristics and offers standardized protocols for its study. Further research is warranted to fully elucidate its spectral properties, confirm its precise mechanisms of action within key signaling pathways, and explore its full therapeutic potential.

References

Sophoramine: A Technical Guide on its Discovery, Properties, and Biological Activities

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of sophoramine, a quinolizidine (B1214090) alkaloid with notable pharmacological potential. The document covers its historical discovery, physicochemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanisms of action, including relevant signaling pathways.

Introduction

Sophoramine is a naturally occurring alkaloid found predominantly in plants of the Sophora genus, particularly Sophora alopecuroides. Like other quinolizidine alkaloids such as matrine (B1676216) and oxymatrine, sophoramine has attracted scientific interest due to its diverse biological activities. These include vasodilatory, anti-inflammatory, and potential anti-obesity effects. This guide aims to consolidate the current scientific knowledge on sophoramine to serve as a valuable resource for researchers and professionals in drug development.

Historical Research and Discovery

While the exact seminal publication detailing the first isolation of sophoramine has proven difficult to pinpoint in readily available scientific databases, historical accounts suggest its discovery is rooted in the mid-20th-century exploration of the rich alkaloid content of Sophora species. Early phytochemical investigations of Sophora alopecuroides, a plant with a long history in traditional medicine, led to the identification and characterization of a series of related alkaloids. The structural elucidation of these compounds, including sophoramine, was accomplished through classical chemical degradation methods and later confirmed by spectroscopic techniques.

Physicochemical Properties of Sophoramine

Sophoramine is a tetracyclic quinolizidine alkaloid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀N₂O | [1][2][3] |

| Molecular Weight | 244.33 g/mol | [1][2] |

| CAS Number | 6882-66-2 | |

| Melting Point | 164-165 °C | |

| Boiling Point (Predicted) | 455.6 ± 34.0 °C | |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.67 ± 0.20 | |

| Appearance | White crystalline powder |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of sophoramine.

Extraction and Isolation of Sophoramine from Sophora alopecuroides

The following protocol describes a common acid-base extraction method followed by column chromatography for the purification of sophoramine from the dried aerial parts of Sophora alopecuroides.

4.1.1. Materials and Reagents

-

Dried and powdered Sophora alopecuroides plant material

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

5% Sulfuric acid (H₂SO₄) solution

-

3% Ammonia solution in ethanol

-

Petroleum ether

-

Neutral alumina (B75360) for column chromatography

-

Activated carbon

-

Cation exchange resin

-

Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, chromatography column)

4.1.2. Extraction Procedure

-

Alkalinization: Weigh 5 kg of coarse powder (10-20 mesh) of Sophora alopecuroides and add a 4-fold volume of 5% NaOH solution. Allow the mixture to soak overnight.

-

Acid Extraction: Discard the alkaline liquid and extract the plant residue with a 5% sulfuric acid solution.

-

Cation Exchange: Pass the acidic extract through a cation exchange resin column.

-

Elution: Elute the alkaloids from the resin with 95% ethanol containing 3% ammonia.

-

Concentration and Decolorization: Combine the eluents and recover the ethanol using a rotary evaporator. The resulting concentrate can be treated with activated carbon for decolorization. This yields the total alkaloids.

4.1.3. Purification by Column Chromatography

-

Column Preparation: Prepare a neutral alumina column and equilibrate it with petroleum ether.

-

Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Gradient Elution: Elute the column with a gradient of petroleum ether-acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the acetone concentration.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing sophoramine.

-

Recrystallization: Recrystallize the combined fractions to obtain pure sophoramine.

Pancreatic Lipase (B570770) Inhibition Assay

This protocol details an in vitro assay to evaluate the inhibitory effect of sophoramine on pancreatic lipase activity.

4.2.1. Materials and Reagents

-

Sophoramine

-

Porcine pancreatic lipase (PPL)

-

p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate

-

Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl₂)

-

Orlistat (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

4.2.2. Assay Procedure

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of p-NPB in DMSO.

-

-

Reaction Mixture:

-

In a 96-well plate, add 850 µL of Tris-HCl buffer.

-

Add 30 µL of the PPL solution.

-

Add the test compound (sophoramine dissolved in DMSO) or the positive control (orlistat). Incubate for 15 minutes at 37°C.

-

-

Initiation of Reaction:

-

Add 20 µL of the p-NPB substrate solution to start the reaction.

-

-

Measurement:

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of p-NPB.

-

-

Calculation:

-

The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Abs_sample / Abs_control)] * 100 where Abs_sample is the absorbance of the reaction with sophoramine and Abs_control is the absorbance of the reaction without any inhibitor.

-

Biological Activities and Signaling Pathways

Sophoramine exhibits a range of biological activities, with its vasodilatory effects being the most well-characterized.

Vasodilatory Effects

Sophoramine has been shown to induce relaxation in various arterial and venous smooth muscles. This effect is concentration-dependent and appears to be independent of the endothelium.

5.1.1. Mechanism of Action: Facilitation of Norepinephrine (B1679862) Release

Research on isolated dog blood vessels suggests that sophoramine's vasodilatory mechanism involves the facilitation of norepinephrine release from adrenergic nerve endings. This action is sensitive to yohimbine, an α2-adrenoceptor antagonist. This suggests that sophoramine may act on prejunctional sites that are regulated by α2-adrenoceptors.

The proposed signaling pathway is as follows:

References

- 1. [Preparation of total alkaloids from Sophora alopecuroides freeze-dried powders and investigation of its antitumor effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti- and Pro-Lipase Activity of Selected Medicinal, Herbal and Aquatic Plants, and Structure Elucidation of an Anti-Lipase Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

Sophoramine: A Deep Dive into its Natural Occurrence, Distribution, and Analysis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoramine, a quinolizidine (B1214090) alkaloid, is a secondary metabolite naturally occurring in various plant species, primarily within the Sophora genus of the Fabaceae family. This technical guide provides a comprehensive overview of the natural sources and distribution of sophoramine in plants. It details quantitative data on its concentration in different plant tissues, outlines experimental protocols for its extraction, isolation, and quantification, and visually represents its biosynthetic pathway and a putative signaling pathway through Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of Sophoramine

Sophoramine is predominantly found in plants belonging to the Sophora genus, a diverse group of about 52 species of trees, shrubs, and perennial herbs. These plants are widely distributed across Asia, Africa, and the Americas. The primary species known to contain sophoramine include Sophora alopecuroides, Sophora flavescens, and Sophora tonkinensis.

The distribution of sophoramine within the plant is not uniform. The highest concentrations are typically found in the seeds and roots, which are common sites for alkaloid accumulation and serve as defense mechanisms for the plant. Other parts of the plant, such as the leaves, stems, and flowers, generally contain lower concentrations of this alkaloid.

Quantitative Distribution of Sophoramine

The concentration of sophoramine can vary significantly depending on the plant species, the specific organ, the geographical location of the plant, and the time of harvest. The following tables summarize the available quantitative data on sophoramine content in different Sophora species and their various parts.

Table 1: Sophoramine Content in Different Sophora Species

| Plant Species | Plant Part | Sophoramine Content (% of total alkaloids) | Reference |

| Sophora alopecuroides (Iranian ecotype) | Seeds | 1.2% | [1] |

Table 2: General Alkaloid Distribution in Sophora alopecuroides

| Plant Part | Major Alkaloids Quantified | Analytical Method | Reference |

| Leaf, Skin, Stem, Seed Kernel, Seed Husk | Sophoridine, Sophocarpine, Cytisine, Aloperine, Matrine | HPLC-IMS | [2] |

Note: While sophoramine was not individually quantified in this study, the methodology is applicable for its analysis.

Biosynthesis of Sophoramine

Sophoramine, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, with lysine (B10760008) decarboxylase being a key initiating enzyme. The following diagram illustrates the general biosynthetic pathway of quinolizidine alkaloids, including the initial steps leading to the core structure from which sophoramine is derived.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and quantification of sophoramine from plant materials.

Extraction and Isolation of Sophoramine

The following protocol outlines a general procedure for the extraction and isolation of sophoramine from Sophora seeds or roots.

Materials:

-

Dried and powdered plant material (seeds or roots)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Hydrochloric acid (HCl), 2%

-

Ammonia (B1221849) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration: Soak the powdered plant material in 95% methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Dissolve the concentrated extract in 2% hydrochloric acid.

-

Wash the acidic solution with chloroform or dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

-

Extract the alkaline solution with chloroform or dichloromethane three times.

-

Combine the organic layers.

-

-

Drying and Final Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract containing sophoramine.

Quantification of Sophoramine by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be optimized for the quantification of sophoramine in the crude alkaloid extract.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine (B128534) for better peak shape). A typical gradient could be:

-

0-5 min: 10% Acetonitrile

-

5-25 min: 10-50% Acetonitrile (linear gradient)

-

25-30 min: 50% Acetonitrile

-

30-35 min: 10% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of pure sophoramine standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards through the HPLC system.

-

Quantification: Identify the sophoramine peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of sophoramine in the sample.

Experimental Workflow Diagram

Putative Signaling Pathway of Sophoramine's Action

The precise molecular mechanisms of sophoramine are still under investigation. However, based on studies of structurally similar quinolizidine alkaloids like sophoridine, it is hypothesized that sophoramine may exert its pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and PI3K/Akt pathways.

Conclusion

Sophoramine stands out as a significant bioactive compound within the Sophora genus. This guide has provided a detailed overview of its natural sources, distribution, and methods for its analysis. The presented quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and professionals to further explore the pharmacological potential of sophoramine and to develop standardized methods for its quality control in herbal medicine and drug development. Further research is warranted to expand the quantitative analysis to a broader range of Sophora species and to elucidate the specific molecular targets and signaling pathways of sophoramine.

References

A Comprehensive Technical Review of the Pharmacological Properties of Sophoramine

For Researchers, Scientists, and Drug Development Professionals

Sophoramine is a naturally occurring quinolizidine (B1214090) alkaloid primarily isolated from plants of the Sophora genus, such as Sophora alopecuroides L.[1][2]. As a bioactive constituent of traditional herbal medicines, Sophoramine and its structurally related compounds have attracted significant scientific interest for their diverse and potent pharmacological activities.[1][3] This document provides an in-depth overview of the current understanding of Sophoramine's pharmacological effects, mechanisms of action, and therapeutic potential, with a focus on quantitative data and experimental methodologies.

Core Pharmacological Activities

Emerging evidence demonstrates that Sophoramine and its related alkaloids possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[4] The therapeutic potential of these compounds is rooted in their ability to modulate key cellular signaling pathways involved in pathogenesis.

Sophoramine exhibits significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators. Studies show it can suppress pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), as well as other molecules like Prostaglandin E2 (PGE2) and nitric oxide (NO).

The primary mechanism for this effect involves the downregulation of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By suppressing the phosphorylation of key proteins in these cascades (e.g., p65, IκB, p38, JNK), Sophoramine prevents the activation and nuclear translocation of transcription factors responsible for expressing pro-inflammatory genes.

Sophoramine is recognized for its potent antitumor effects across a range of cancer types, including lung, gastric, liver, and pancreatic cancers. Its therapeutic action is multifaceted, involving the inhibition of cancer cell proliferation and invasion, the induction of apoptosis (programmed cell death), and cell cycle arrest. Sophoridine hydrochloride injection, a closely related compound, has been approved and is used in China as an anticancer drug, highlighting the clinical potential of this class of alkaloids.

Mechanistically, Sophoramine's anticancer effects are linked to the regulation of several signaling pathways. For instance, it has been shown to modulate the PTEN/PI3K/Akt and caspase signaling pathways, down-regulate the expression of matrix metalloproteinases (MMP-2, MMP-9) involved in metastasis, and activate the Hippo-YAP signaling pathway to reduce cisplatin (B142131) resistance in lung cancer cells.

Sophoramine demonstrates notable effects on the cardiovascular system, primarily acting as a vasodilator. It induces concentration-dependent relaxation in isolated dog mesenteric, coronary, and cerebral arteries and veins. This vasodilation appears to be non-specific and is not influenced by the removal of the endothelium or by various autonomic and metabolic inhibitors.

Furthermore, Sophoramine can potentiate contractile responses to transmural stimulation in blood vessels. This effect is attributed to its ability to facilitate the release of norepinephrine (B1679862) from adrenergic nerve endings, acting on a prejunctional site that is sensitive to the α2-adrenoceptor antagonist yohimbine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from studies on Sophoramine and its closely related analog, Sophoridine, to provide a basis for comparison and evaluation.

Table 1: In Vitro Anticancer Activity of Sophoridine

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| SGC7901 | Gastric Cancer | IC₅₀ | 3.52 µM | |

| AGS | Gastric Cancer | IC₅₀ | 3.91 µM |

| MKN45 | Gastric Cancer | - | Inhibition of proliferation | |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Sophocarpine (B1681056)

| Animal Model | Effect Measured | Dosage | Result | Reference |

|---|---|---|---|---|

| Xylene-induced ear edema (mice) | Inhibition of edema | 20, 40, 80 mg/kg | Significant inhibition (P < 0.01 to P < 0.001) | |

| Acetic acid-induced vascular permeability (mice) | Inhibition of dye leakage | 20, 40, 80 mg/kg | Significant reduction (P < 0.01 to P < 0.001) | |

| Carrageenan-induced paw edema (mice) | Reduction of IL-1β, IL-6, PGE2 | 20, 40, 80 mg/kg | Significant reduction (P < 0.05 to P < 0.001) |

| Hot plate test (mice) | Analgesia (prolonged delay) | 20, 40, 80 mg/kg | Significant prolongation (all P < 0.05) | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the pharmacological properties of Sophoramine.

This protocol describes the evaluation of Sophoramine's ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

-

Drug Treatment: Pre-treat the cells with various concentrations of Sophoramine (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response and incubate for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.

-

Cytokine Measurement (ELISA): Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Viability (MTT Assay): Add MTT reagent to the remaining cells, incubate for 4 hours, dissolve the formazan (B1609692) crystals with DMSO, and measure absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.

This protocol outlines the assessment of Sophoramine's antitumor efficacy in a subcutaneous xenograft model.

-

Cell Preparation: Culture a human cancer cell line (e.g., A549 lung cancer cells) under standard conditions. Harvest and resuspend the cells in a sterile, serum-free medium or Matrigel.

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells into the right flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into groups (e.g., Vehicle Control, Sophoramine low dose, Sophoramine high dose, Positive Control like cisplatin).

-

Drug Administration: Administer Sophoramine (e.g., 15 or 25 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.

-

Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of Sophoramine's mechanism of action and evaluation.

Caption: Sophoramine inhibits LPS-induced inflammatory signaling pathways.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

- 1. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]

Sophoramine's Mechanism of Action on Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoramine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has garnered significant interest for its therapeutic potential, particularly in oncology and immunology. This document provides a comprehensive technical overview of the molecular mechanisms underlying sophoramine's biological activities, with a focus on its modulation of key cellular signaling pathways. Extensive research has demonstrated that sophoramine and its close structural analogs, such as sophocarpine (B1681056) and sophoridine (B192422), exert potent anti-cancer and anti-inflammatory effects by targeting critical nodes in the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades. These interactions lead to the induction of apoptosis, cell cycle arrest, and the suppression of pro-inflammatory mediators. This guide synthesizes the current understanding of sophoramine's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and drug development efforts.

Core Cellular Signaling Pathways Modulated by Sophoramine

Sophoramine's pharmacological effects are primarily attributed to its ability to interfere with intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer and chronic inflammatory conditions. The following sections delineate the key pathways affected by sophoramine and its related alkaloids.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Sophoramine and its analogs have been shown to inhibit the PI3K/Akt/mTOR pathway. For instance, sophocarpine has been observed to downregulate the expression of PI3K and reduce the phosphorylation of Akt and mTOR in castration-resistant prostate cancer cells[1]. In glioblastoma cells, sophocarpine upregulates the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, leading to the inhibition of PI3K/Akt signaling[2]. This inhibition results in suppressed cell viability, proliferation, and migration, as well as the induction of apoptosis and cell cycle arrest at the G0/G1 phase[2].

The inhibitory action of sophoramine on this pathway disrupts the downstream signaling events that promote cell survival and proliferation, contributing significantly to its anti-tumor activity.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Constitutive activation of this pathway is associated with chronic inflammatory diseases and various cancers.

Sophocarpine has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sophocarpine suppresses the activation of NF-κB by preventing the phosphorylation of the inhibitor of κB (IκB)[3]. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[3].

By attenuating the NF-κB signaling cascade, sophoramine effectively dampens the inflammatory response and curtails cancer cell survival and proliferation.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Sophocarpine has been shown to modulate the MAPK pathway as part of its anti-inflammatory mechanism. In LPS-stimulated RAW 264.7 cells, sophocarpine attenuates the phosphorylation of p38 MAPK and JNK, while having no significant effect on ERK1/2 phosphorylation. The inhibition of p38 and JNK signaling contributes to the suppression of iNOS and COX-2 expression.

The selective modulation of MAPK subfamilies by sophoramine highlights its nuanced regulatory effects on cellular responses to external stimuli.

Effects on Apoptosis and Cell Cycle

Consistent with its inhibition of pro-survival signaling pathways, sophoramine and its analogs induce apoptosis and cause cell cycle arrest in cancer cells.

-

Apoptosis: Sophocarpine treatment has been shown to trigger apoptosis in human prostate cancer cells, which is associated with an increased expression of the pro-apoptotic protein Bax and the tumor suppressor p53, and a decreased expression of the anti-apoptotic protein Bcl-2.

-

Cell Cycle Arrest: In glioblastoma and gastric cancer cells, sophocarpine induces cell cycle arrest at the G0/G1 phase. This effect is a common outcome of inhibiting the PI3K/Akt pathway, which plays a critical role in cell cycle progression.

Other Potential Cellular Effects

While the primary focus of research has been on cancer and inflammation, some studies suggest broader effects of sophoramine and related alkaloids.

-

Autophagy: Sophocarpine has been reported to induce autophagy in gastric cancer cells, which, in concert with apoptosis, contributes to its anti-tumor activity. The regulation of autophagy is complex, and in some contexts, its induction can be a pro-survival mechanism for cancer cells. However, in this case, it appears to contribute to cell death.

-

Ion Channels: An early study on sophoramine indicated that it can cause relaxation of dog blood vessels and may facilitate the release of norepinephrine (B1679862) from adrenergic nerves. This suggests a potential interaction with ion channels or receptors involved in vascular function, though this area remains largely unexplored.

Quantitative Data

| Compound | Cell Line | Assay | IC50/EC50 | Reference |

| Sophocarpine | A549 (Human Lung Carcinoma) | Not Specified | 3.68 mM | |

| Sophocarpine | RAW 264.7 (Murine Macrophage) | NO Production Inhibition | 50 and 100 µg/ml showed significant inhibition | |

| Sophoridine | SGC7901 (Human Gastric Cancer) | Cell Growth Inhibition | 3.52 µM | |

| Sophoridine | AGS (Human Gastric Cancer) | Cell Growth Inhibition | 3.91 µM |

Note: The reported IC50 value for sophocarpine in A549 cells is notably high (in the millimolar range), which may reflect the specific experimental conditions or cell line resistance. The data for sophoridine in gastric cancer cells show much higher potency.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of sophoramine.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To determine the effect of sophoramine on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Experimental Workflow

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of sophoramine for the desired time period. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of sophoramine on NF-κB transcriptional activity.

Experimental Workflow

References

- 1. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sophocarpine inhibits the progression of glioblastoma via PTEN/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Biological Activities of Sophoramine

Abstract

Sophoramine is a quinolizidine (B1214090) alkaloid naturally occurring in various species of the Sophora genus, a plant source with a long history in traditional medicine. While related alkaloids from Sophora, such as sophoridine (B192422) and sophocarpine (B1681056), have been extensively studied for their pharmacological effects, research specifically detailing the in vitro biological activities of sophoramine is less comprehensive. This technical guide synthesizes the available data on sophoramine, contextualizes its potential activities based on the known effects of structurally similar compounds, and provides detailed experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers exploring sophoramine as a potential therapeutic agent.

Introduction to Sophoramine

Sophoramine (C₁₅H₂₀N₂O) is a tetracyclic quinolizidine alkaloid identified as a key secondary metabolite in medicinal plants like Sophora tonkinensis and Sophora alopecuroides. Structurally, it is an isomer of matrine (B1676216) and is often found alongside other related alkaloids. While preclinical and clinical research has largely focused on sophoridine and matrine, network pharmacology and preliminary in vitro studies suggest that sophoramine is also a significant contributor to the bioactivity of Sophora extracts, particularly in the context of inflammation.[1][2] This guide will focus on its documented and potential in vitro activities.

Anti-Inflammatory Activity

The most directly referenced in vitro activity of sophoramine is its anti-inflammatory potential. Studies have identified (+)-Sophoramine (also known as 7β-Sophoramine) as having high anti-inflammatory properties.[3] Although specific IC50 values for cytokine inhibition are not yet widely published for sophoramine, the mechanism is believed to be consistent with other Sophora alkaloids, primarily through the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Related compounds like sophocarpine have been shown to inhibit this process by preventing IκBα phosphorylation.[4][5] It is hypothesized that sophoramine acts via a similar mechanism.

Anti-Cancer Activity

Direct quantitative studies on the anti-cancer activity of sophoramine are currently limited in publicly accessible literature. However, the potent cytotoxic and apoptotic effects of the structurally related alkaloid, sophoridine, have been well-documented against a variety of human cancer cell lines. These findings strongly suggest that sophoramine may possess similar anti-proliferative properties. The primary mechanisms for sophoridine include the induction of cell cycle arrest and apoptosis, often mediated by the generation of reactive oxygen species (ROS) and modulation of the MAPK (JNK, ERK) and p53 signaling pathways.

The table below summarizes the in vitro anti-proliferative activity of sophoridine against several human cancer cell lines, providing a benchmark for the potential efficacy of sophoramine.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation(s) |

| SGC7901 | Gastric Cancer | 3.52 | 48 | |

| AGS | Gastric Cancer | 3.91 | 48 | |

| Miapca-2 | Pancreatic Cancer | ~20.0 | 48 | |

| PANC-1 | Pancreatic Cancer | ~20.0 | 48 | |

| OE-19 | Esophageal Cancer | 0.65 (mg/mL) | 72 | |

| SK-GT2 | Esophageal Cancer | 1.14 (mg/mL) | 72 | |

| SW620 | Colorectal Cancer | 2800 (2.8 mmol/L) | 48 | |

| *Value represents the concentration used to achieve significant apoptosis and S-phase arrest. | ||||

| **Original data in mg/mL; conversion to µM requires molecular weight (248.37 g/mol ). 0.65 mg/mL ≈ 2617 µM. |

Induction of apoptosis is a hallmark of effective anti-cancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases (e.g., Caspase-3) that execute cell death. Sophoridine has been shown to induce mitochondrial-related apoptosis.

Potential Antiviral and Antibacterial Activities

While direct evidence for sophoramine's antiviral or antibacterial properties is not prominent, other phytochemicals isolated from Sophora species have demonstrated significant antimicrobial effects.

-

Antibacterial: Sophoraflavanone G, a flavonoid from Sophora flavescens, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.5 to 8 µg/mL. It also acts synergistically with conventional antibiotics like gentamycin.

-

Antiviral: Extracts from Sophora species and their isolated compounds have shown inhibitory activity against various viruses, including influenza A virus. The mechanisms often involve inhibiting viral entry (hemagglutination) or replication.

These findings warrant future in vitro studies to determine if sophoramine possesses similar antimicrobial capabilities.

Detailed Experimental Protocols

To facilitate further research into sophoramine, this section provides detailed, generalized protocols for key in vitro assays. These methodologies are fundamental for quantifying bioactivity and elucidating mechanisms of action.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of a compound.

References

- 1. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]

- 5. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Sophoramine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on the toxicological profile of Sophoramine. It is intended for an audience of researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological data presented is derived from studies on structurally related alkaloids, such as Sophocarpine (B1681056) and Sophoridine, due to the limited availability of specific data for Sophoramine. This information should be interpreted with caution, and further direct experimental validation for Sophoramine is strongly recommended.

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in various plants of the Sophora genus, which have a long history of use in traditional medicine.[1] Like other related alkaloids such as Sophocarpine and Sophoridine, Sophoramine is being investigated for a range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1] As with any potential therapeutic agent, a thorough understanding of its toxicological profile and a comprehensive safety assessment are paramount for further development. This technical guide aims to provide a detailed overview of the known toxicological data and safety-related information for Sophoramine, drawing from available literature and studies on closely related compounds.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on Sophoramine are limited in the publicly available literature. However, general pharmacokinetic properties can be inferred from studies on related alkaloids and the chemical class of quinolizidine alkaloids.

Table 1: Summary of Pharmacokinetic Parameters for Related Sophora Alkaloids

| Parameter | Observation for Related Alkaloids (e.g., Sophoridine) | Reference |

| Absorption | Generally well-absorbed after oral administration. | [2] |

| Distribution | Reported to distribute to various organs including the liver, kidney, lungs, and uterus. | [3] |

| Metabolism | Primarily metabolized in the liver, with glucuronidation being a reported pathway for Sophoridine. | [3] |

| Excretion | Mainly excreted through urine. |

Experimental Protocols: Pharmacokinetic Studies

A typical experimental protocol to determine the pharmacokinetic profile of Sophoramine would involve the following steps, based on standard practices:

-

Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used.

-

Drug Administration: Sophoramine is administered intravenously (for absolute bioavailability) and orally at different dose levels.

-

Sample Collection: Blood samples are collected at predetermined time points post-administration.

-

Sample Analysis: Plasma concentrations of Sophoramine and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis: Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability are calculated using appropriate software.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sophoramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in plants of the Sophora genus, notably Sophora flavescens. It has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of sophoramine is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of sophoramine, including a comprehensive experimental protocol and method validation parameters.

Experimental Protocol

This protocol outlines the procedure for the quantification of sophoramine in a plant matrix using a reversed-phase HPLC method with UV detection.

Materials and Reagents

-

Sophoramine reference standard (purity ≥ 98%)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Diethylamine (analytical grade)

-

Sophora flavescens root powder (or other relevant plant material)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Methanol/Water/Diethylamine (45:55:0.07, v/v/v).[1]

-

Flow Rate: 0.6 mL/min.[1]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 20 µL.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of sophoramine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation

-

Extraction: Accurately weigh 1.0 g of powdered Sophora flavescens root into a centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the tables below.

Quantitative Data Summary

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | > 3000 |

| RSD of Peak Area (n=6) | ≤ 2.0% | < 1.5% |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Range | 5 - 1000 mg/L[1] |

| Correlation Coefficient (r²) | > 0.999 |

| Precision | |

| Intra-day Precision (%RSD) | < 2.0% |

| Inter-day Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 94 - 104%[1] |

| Limit of Detection (LOD) | 1.0 mg/L |

| Limit of Quantification (LOQ) | 5.0 mg/L |

| Specificity | No interference from blank or placebo at the retention time of sophoramine. |

Note: The quantitative data presented in Table 2 for linearity, recovery, LOD, and LOQ are based on a validated method for structurally similar alkaloids from Sophora flavescens and serve as a strong reference for this protocol.

Visualizations

Experimental Workflow

Caption: Experimental workflow for sophoramine quantification.

Method Validation Logical Relationship

Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of sophoramine in plant materials. The method has been validated to demonstrate its specificity, linearity, precision, and accuracy. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of sophoramine.

References

Application Note: Ultrasound-Assisted Extraction of Sophoramine from Sophora Roots

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in the roots of various Sophora species, such as Sophora flavescens (Ku Shen) and Sophora alopecuroides.[1][2] This bioactive compound, along with its isomers matrine (B1676216) and sophoridine, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Traditional methods for extracting alkaloids can be time-consuming and often require large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) presents a modern, efficient, and green alternative. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds, which leads to shorter extraction times, reduced solvent consumption, and increased extraction yields.[4]

This document provides a detailed protocol for the extraction of sophoramine from Sophora roots using UAE, followed by a quantitative analysis method using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Sophoramine

This protocol outlines the steps for extracting sophoramine from dried Sophora roots. The parameters provided are starting points and should be optimized for maximum yield and purity.

1. Materials and Reagents:

-

Dried Sophora roots

-

Ethanol (70-80%, analytical grade)

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Sophoramine reference standard

-

Whatman No. 1 filter paper or equivalent

2. Equipment:

-

Laboratory mill or grinder

-

Analytical balance

-

Probe-type ultrasonic processor or ultrasonic bath

-

Temperature-controlled water bath

-

Glass beakers or flasks

-

Rotary evaporator

-

Vacuum filtration apparatus

-

Volumetric flasks

3. Sample Preparation:

-

Clean the Sophora roots to remove any soil and debris.

-

Dry the roots in an oven at 50-60°C until a constant weight is achieved.

-

Grind the dried roots into a fine, homogenous powder (e.g., 40-60 mesh) using a laboratory mill.

-

Store the powder in an airtight container, protected from light and moisture, until extraction.

4. Extraction Procedure:

-

Weigh a precise amount of the powdered Sophora root (e.g., 10 g).

-

Place the powder into a 250 mL glass beaker or flask.

-

Add the extraction solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:15 g/mL).

-

Place the vessel in a temperature-controlled water bath set to the desired extraction temperature (e.g., 60°C).

-

Immerse the probe of the ultrasonic processor into the slurry. If using an ultrasonic bath, place the flask in the bath.

-

Apply ultrasound at a specified power/amplitude (e.g., 400 W) for the desired duration (e.g., 30 minutes). To prevent thermal degradation, a pulse cycle (e.g., 5 seconds on, 5 seconds off) can be employed.

-

After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a vacuum filtration apparatus.

-

Collect the filtrate (extract). For exhaustive extraction, the residue can be re-extracted under the same conditions.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 50°C to remove the ethanol.

-

The resulting aqueous concentrate can be lyophilized or redissolved in a suitable solvent for further purification or analysis.

Protocol 2: Quantitative Analysis of Sophoramine by HPLC

This protocol provides a method for the quantification of sophoramine in the extract.

1. HPLC System and Conditions:

-

HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Methanol and a buffer solution (e.g., 10 mM Ammonium Acetate in water, adjusted to a specific pH). The exact composition should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by the UV absorbance maximum of sophoramine (typically in the range of 210-220 nm).

-

Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh 10 mg of sophoramine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

-

Sample Solution: Accurately weigh the dried extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection. Ensure the final concentration is within the calibration range.

3. Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Identify the sophoramine peak in the sample chromatogram by comparing its retention time with the reference standard.

-

Calculate the concentration of sophoramine in the sample using the regression equation from the calibration curve. The yield can be expressed as milligrams of sophoramine per gram of dry root powder.

Data Presentation

Quantitative data from optimization studies should be summarized for clear comparison. The following tables serve as templates for organizing experimental results.

Table 1: Key Parameters for Optimization of UAE of Sophoramine. This table outlines the critical variables that should be systematically investigated to maximize extraction efficiency.

| Parameter | Symbol | Range to Investigate | Rationale |

| Ethanol Concentration (%) | X1 | 50 - 90 | Affects the polarity of the solvent and its ability to solubilize alkaloids. |

| Solid-to-Liquid Ratio (g/mL) | X2 | 1:10 - 1:30 | A higher ratio can improve mass transfer but increases solvent consumption. |

| Extraction Temperature (°C) | X3 | 40 - 70 | Higher temperatures increase solubility and diffusion but can degrade thermolabile compounds. |

| Ultrasonic Power (W) | X4 | 200 - 600 | Higher power enhances cavitation but excessive power can cause degradation. |

| Extraction Time (min) | X5 | 15 - 45 | Longer times can increase yield, but prolonged sonication may lead to compound degradation. |

Table 2: Illustrative Data Summary for a UAE Optimization Experiment. This table provides an example of how to present the results from an optimization study, such as one based on a Response Surface Methodology (RSM) design.

| Run | Ethanol Conc. (%) | S:L Ratio (g/mL) | Temp. (°C) | Time (min) | Sophoramine Yield (mg/g) |

| 1 | 70 | 1:20 | 60 | 30 | Experimental Value |

| 2 | 80 | 1:20 | 50 | 30 | Experimental Value |

| 3 | 70 | 1:15 | 50 | 45 | Experimental Value |

| 4 | 60 | 1:25 | 60 | 15 | Experimental Value |

| ... | ... | ... | ... | ... | ... |

Table 3: HPLC Method Validation Parameters. This table outlines key parameters for validating the analytical method to ensure its accuracy, precision, and reliability.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | No interfering peaks at the retention time of the analyte |

Visualizations

Diagrams are provided to illustrate workflows, parameter relationships, and potential biological mechanisms.

Caption: Experimental workflow for sophoramine extraction and analysis.

Caption: Key parameters influencing ultrasound-assisted extraction efficiency.

Caption: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

References

- 1. BITTER SOPHORA ROOT EXTRACT - Ataman Kimya [atamanchemicals.com]

- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Purification and Isolation of Sophoramine via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in various plants of the Sophora genus, notably Sophora alopecuroides. This compound, along with its structural isomers like matrine, oxymatrine, and sophoridine, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anticancer effects. The purification and isolation of Sophoramine are critical for its further investigation and potential therapeutic development. Column chromatography is a fundamental and effective technique for achieving high-purity Sophoramine from crude plant extracts.

These application notes provide a comprehensive overview and detailed protocols for the purification and isolation of Sophoramine using column chromatography, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The efficiency of a purification protocol is determined by several quantitative parameters. The following table summarizes representative data for the purification of alkaloids from Sophora species using column chromatography. While specific data for Sophoramine is limited in published literature, these values provide a benchmark for expected outcomes.

| Parameter | Crude Extract | After Macroporous Resin Chromatography | After Silica (B1680970) Gel Chromatography |

| Sophoramine Content (%) | 0.5 - 2.0 | 15 - 25 | > 95 |

| Purity (%) | < 5 | 30 - 50 | > 98 |

| Recovery Rate (%) | - | 80 - 90 | 70 - 85 |

| Fold Purification | 1x | 10 - 15x | > 50x |

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Sophora alopecuroides

This protocol outlines the initial extraction of total alkaloids from the plant material, which serves as the starting material for chromatographic purification.

-

Plant Material Preparation : Dry the aerial parts or roots of Sophora alopecuroides at 60°C and grind into a coarse powder (20-40 mesh).

-

Alkalinization : Moisten the powdered plant material with a 10% sodium carbonate solution until a pH of 9-10 is achieved. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction : Extract the alkalinized powder with methanol (B129727) or ethanol (B145695) three times using a solid-to-liquid ratio of 1:10 (w/v) at room temperature with continuous stirring for 2 hours for each extraction.

-

Concentration : Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

Acid-Base Extraction :

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Filter the acidic solution to remove insoluble components.

-

Adjust the pH of the filtrate to 9-10 with a 10% sodium hydroxide (B78521) solution to precipitate the alkaloids.

-

Extract the aqueous solution three times with chloroform (B151607) or ethyl acetate.

-

Combine the organic layers and evaporate the solvent to yield the crude total alkaloid extract.

-

Protocol 2: Purification of Sophoramine using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective preliminary purification step to enrich the total alkaloids and remove pigments, glycosides, and other impurities.

-

Resin Selection and Pre-treatment :

-

Select a suitable macroporous resin (e.g., AB-8, HPD-100).

-

Pre-treat the resin by soaking it sequentially in ethanol and then deionized water to remove any residual monomers and porogenic agents.

-

-

Column Packing : Pack a glass column with the pre-treated macroporous resin. The bed volume will depend on the amount of crude extract to be purified.

-

Sample Loading : Dissolve the crude total alkaloid extract in a suitable solvent (e.g., 10% ethanol) and load it onto the column at a flow rate of 2 bed volumes per hour (BV/h).

-

Washing : Wash the column with deionized water (5-10 BV) to remove water-soluble impurities.

-

Elution : Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of a defined volume.

-

Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Sophoramine and other target alkaloids. Pool the Sophoramine-rich fractions.

-

Concentration : Evaporate the solvent from the pooled fractions to obtain the enriched alkaloid extract.

Protocol 3: High-Purity Isolation of Sophoramine by Silica Gel Column Chromatography

This final purification step is designed to separate Sophoramine from other structurally similar alkaloids.

-

Stationary Phase and Column Preparation :

-

Use silica gel (200-300 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in the initial mobile phase (e.g., a mixture of chloroform and methanol).

-

Pour the slurry into a glass column and allow it to settle, ensuring a uniform and bubble-free packing.

-

-

Sample Loading : Dissolve the Sophoramine-enriched extract from the macroporous resin step in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the prepared column.

-

Mobile Phase and Gradient Elution :

-

Prepare a mobile phase system, typically a gradient of a non-polar solvent and a polar solvent. A common system is a gradient of chloroform-methanol.

-

Start with a low polarity mobile phase (e.g., 100:1 chloroform:methanol) and gradually increase the polarity (e.g., 50:1, 20:1, 10:1).

-

-

Fraction Collection : Collect fractions of a consistent volume as the mobile phase elutes from the column.

-

Purity Analysis : Monitor the fractions by TLC or HPLC. For TLC, a suitable developing solvent system is chloroform:methanol:ammonia (15:1:0.1, v/v/v). Visualize the spots under UV light or by staining with Dragendorff's reagent.

-

Isolation and Crystallization : Combine the fractions containing pure Sophoramine and evaporate the solvent. The purified Sophoramine can be further purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to obtain high-purity crystals.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the purification and isolation of Sophoramine is depicted below.

Sophoramine's Potential Anti-Inflammatory and Anticancer Signaling Pathways

Sophoramine and its isomers have been shown to exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The diagram below illustrates the putative mechanisms of action. Sophoramine is suggested to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial for inflammatory responses and cancer cell proliferation and survival.